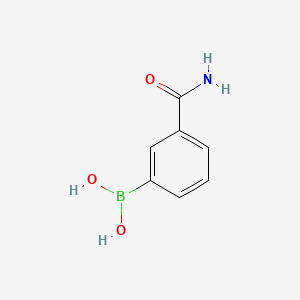

3-Aminocarbonylphenylboronic acid

Description

Properties

IUPAC Name |

(3-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGWHKRJEBENCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372263 | |

| Record name | 3-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351422-73-6 | |

| Record name | 3-carbamoylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-carbamoylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminocarbonylphenylboronic acid chemical properties

An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound, also known as 3-carbamoylphenylboronic acid, is a bifunctional organic compound that has emerged as a cornerstone building block in modern synthetic chemistry and drug discovery. As a member of the arylboronic acid family, it possesses the unique reactivity of the boronic acid moiety, most notably in palladium-catalyzed cross-coupling reactions. The presence of the aminocarbonyl (carboxamide) group at the meta-position imparts distinct electronic properties and provides a crucial handle for hydrogen bonding and further functionalization. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, providing field-proven insights into its application, handling, and synthetic utility.

Physicochemical Properties and Structural Analysis

The utility of this compound is fundamentally derived from its unique molecular structure. The molecule consists of a central benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminocarbonyl group (-CONH₂). The boronic acid is an electron-withdrawing group, while the aminocarbonyl group is a meta-directing deactivator, influencing the molecule's reactivity in electrophilic aromatic substitution, though its primary utility lies in cross-coupling reactions.

The presence of both hydroxyl and amine functionalities allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for its application in medicinal chemistry for molecular recognition at enzyme active sites. Its solid-state nature and moderate solubility in polar organic solvents are consistent with its polar functional groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 85107-55-7 |

| Molecular Formula | C₇H₈BNO₃ |

| Molecular Weight | 164.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 285-290 °C (decomposes) |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. |

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount reaction involving this compound is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Causality in the Catalytic Cycle:

-

Stability and Tolerance: Arylboronic acids like this one are favored due to their stability to air and moisture, unlike many other organometallic reagents. The aminocarbonyl group is well-tolerated under typical Suzuki conditions, making it a reliable building block without the need for protecting groups.

-

Role of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator. It is crucial for the activation of the boronic acid through the formation of a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the key transmetalation step with the palladium center.

-

The Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle. The choice of ligands on the palladium center is critical for stabilizing the catalyst and modulating its reactivity to achieve high yields.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a "privileged scaffold" in medicinal chemistry.

Serine Protease Inhibitors

The boronic acid group is a bioisostere of the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. It can form a reversible, covalent bond with the catalytic serine residue (Ser-195 in chymotrypsin) in the enzyme's active site. This potent interaction makes boronic acid-containing molecules effective enzyme inhibitors. The aminocarbonylphenyl group serves as a rigid scaffold to which other functionalities can be attached to achieve specificity and additional binding interactions within the enzyme's sub-pockets.

Caption: Boronic acid inhibitor forming a covalent adduct with a serine residue.

Building Block for Bioactive Molecules

Beyond direct inhibition, its primary role is as a versatile reactant. Through Suzuki coupling, the 3-aminocarbonylphenyl moiety can be incorporated into larger, more complex molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The carboxamide group is particularly useful for establishing key hydrogen bond interactions with protein backbones or side chains, anchoring the molecule in the desired binding orientation.

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

This protocol describes a representative cross-coupling reaction between this compound and a generic aryl bromide.

Self-Validation and Causality: This protocol is designed as a self-validating system. The inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst. The choice of a carbonate base is a balance between sufficient basicity to form the boronate and minimizing side reactions. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.

Materials and Reagents:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (2 mol%) and the phosphine ligand (8 mol%). Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing can aid in the formation of the active catalytic species.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to remove oxygen which can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to ensure all reagents are well-suspended.

-

Heating and Reaction: Lower the flask into a pre-heated oil bath (typically 80-100 °C). Allow the reaction to stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. Rationale: This removes inorganic salts and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential for ensuring safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is generally considered an irritant. It may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Over time, boronic acids can undergo dehydration to form cyclic boroxine trimers. While this process is often reversible upon exposure to water during reaction work-up, storing the compound under inert gas (Nitrogen or Argon) is best practice to ensure long-term purity and reactivity.

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool in the hands of synthetic and medicinal chemists. Its robust stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic placement of its carboxamide group provide a reliable platform for the efficient construction of complex molecules. From serving as a covalent warhead in enzyme inhibitors to acting as a foundational piece in the assembly of novel therapeutics, its importance in the landscape of modern drug discovery and materials science is well-established and continues to grow. A thorough understanding of its properties and reactivity is paramount for any researcher seeking to leverage its full potential.

3-Aminocarbonylphenylboronic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Aminocarbonylphenylboronic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound, also known as 3-carbamoylphenylboronic acid or 3-(dihydroxyboranyl)benzamide, is a pivotal building block in modern medicinal chemistry and materials science. Its utility as a versatile reactant in Suzuki-Miyaura cross-coupling reactions has positioned it as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel organic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each approach, present detailed, field-proven protocols, and offer a comparative analysis to inform strategic synthetic planning.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing this compound involves considering the two key functionalities: the boronic acid group and the primary amide (aminocarbonyl) group. Retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common synthetic routes:

-

C—B Bond Formation: This strategy focuses on introducing the boronic acid moiety onto a pre-existing benzamide scaffold. This is the most prevalent modern approach, leveraging powerful transition-metal-catalyzed borylation reactions.

-

C—N Bond Formation: This classical strategy involves forming the amide bond on a phenylboronic acid precursor that already contains a suitable functional group, such as a carboxylic acid.

Caption: Retrosynthetic analysis of this compound.

Palladium-Catalyzed Miyaura Borylation: The Workhorse Method

The most common and robust method for synthesizing arylboronic acids and their esters is the palladium-catalyzed Miyaura borylation.[4][5] This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Causality and Mechanistic Insight: The catalytic cycle is a cornerstone of modern cross-coupling chemistry.[5] It begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzamide) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boryl species (generated from B₂pin₂ and a base), where the halide on the palladium is replaced by a boryl group. The final step, reductive elimination, forms the C—B bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6] The choice of ligand (e.g., XPhos, SPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote the reductive elimination step, leading to higher efficiency.[7]

Caption: Simplified catalytic cycle for Pd-catalyzed Miyaura borylation.

Detailed Experimental Protocol: Borylation of 3-Bromobenzamide

This protocol is adapted from established methodologies for palladium-catalyzed borylation of aryl halides.[7][8]

Materials:

-

3-Bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane, anhydrous

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzamide.

-

Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The crude 3-(aminocarbonyl)phenylboronic acid pinacol ester can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water. Add an excess of sodium periodate (NaIO₄) and stir vigorously at room temperature for 4-6 hours. Alternatively, transesterification with a boronic acid scavenger like polystyrene-boronic acid can be used, or simple acidic hydrolysis (e.g., with 1M HCl) can be effective.

-

Final Isolation: After hydrolysis, extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound as a solid, which can be further purified by recrystallization.[9]

Iridium-Catalyzed C—H Borylation: A Modern, Atom-Economical Approach

Direct C—H borylation represents a significant advance in synthetic efficiency, avoiding the need for pre-halogenated starting materials. While iridium catalysts are known for C—H borylation, achieving regioselectivity can be challenging. Groundbreaking work has shown that specialized iridium catalysts bearing a Lewis-acidic ligand can direct the borylation to the meta position of benzamides with high selectivity.[10][11][12]

Causality and Mechanistic Insight: This method's elegance lies in its control of regioselectivity. A bifunctional catalyst is employed, featuring an iridium center for C—H activation and a Lewis acid (LA) moiety (e.g., an alkylaluminum or alkylborane group) integrated into the ligand scaffold.[10][12] The Lewis-basic amide carbonyl of the benzamide substrate coordinates to the Lewis acid site on the ligand. This interaction pre-organizes the substrate, positioning the iridium catalyst in close proximity to the C3 (meta) position of the aromatic ring, thereby favoring C—H activation and subsequent borylation at that site over others.[11]

Caption: Conceptual workflow of meta-selective C-H borylation.

Representative Experimental Protocol: meta-C—H Borylation

This protocol is a conceptual representation based on published methods.[10][13] The specific ligand and iridium precursor are critical and should be sourced from the primary literature.

Materials:

-

Benzamide (or N,N-disubstituted benzamide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(COD)]₂ (Iridium precursor)

-

Specialized Lewis-acidic bipyridine ligand (e.g., L1 as described by Nakao et al.)[10]

-

Anhydrous solvent (e.g., THF or Hexane)

Procedure:

-

Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor [Ir(OMe)(COD)]₂ (e.g., 1.5 mol %) and the Lewis-acidic ligand (e.g., 6 mol %). Add anhydrous solvent and stir to form the active catalyst.

-

Reaction Setup: In a separate vial, add the benzamide substrate (1.0 eq) and bis(pinacolato)diboron (1.5 eq).

-

Initiation: Transfer the prepared catalyst solution to the substrate mixture.

-

Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60-80 °C) for the required time (typically 1-24 hours).[13]

-

Work-up and Purification: After cooling, the work-up is similar to the palladium-catalyzed method. The reaction mixture is typically passed through a short plug of silica gel to remove the catalyst, followed by solvent evaporation. The resulting pinacol ester is then purified by chromatography.

-

Hydrolysis: The final hydrolysis step to obtain the free boronic acid follows the procedure described in the previous section.

Synthesis via Amide Bond Formation

A more traditional, yet highly effective, route involves the formation of the amide bond as the final key step. This pathway begins with a commercially available or readily synthesized phenylboronic acid derivative, such as 3-carboxyphenylboronic acid.

Causality and Mechanistic Insight: This approach relies on standard peptide coupling chemistry. The carboxylic acid is activated to make the carbonyl carbon more electrophilic, facilitating nucleophilic attack by ammonia (or an ammonia equivalent). Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then displaced by the amine nucleophile.

Experimental Protocol: Amidation of 3-Carboxyphenylboronic Acid

This protocol is based on standard amide coupling procedures.[14]

Materials:

-

3-Carboxyphenylboronic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

-

Ammonium chloride (NH₄Cl)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: Dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Activation: Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, prepare a solution of the amine source. Add ammonium chloride (1.5 eq) and a non-nucleophilic base like DIPEA (2.5 eq) to the activated ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel chromatography.

Comparative Analysis of Synthesis Methods

Choosing the optimal synthetic route depends on factors such as starting material availability, cost, scale, and desired purity.

| Feature | Palladium-Catalyzed Borylation | Iridium-Catalyzed C-H Borylation | Amide Bond Formation |

| Starting Material | 3-Halobenzamide | Benzamide | 3-Carboxyphenylboronic acid |

| Key Advantage | High yields, well-established, broad scope | Atom-economical, avoids pre-functionalization | Simple, predictable, uses standard reagents |

| Key Disadvantage | Requires halogenated starting material | Requires specialized, expensive ligands/catalysts | Can be lower yielding, potential for side reactions |

| Regioselectivity | Defined by starting material halogen position | High meta-selectivity with specific catalysts | Defined by starting material carboxylate position |

| Scalability | Generally good | Potentially limited by catalyst cost | Excellent |

| "Green" Aspect | Generates halide salt waste | High atom economy | Stoichiometric coupling agent waste |

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with several robust methods available to the modern chemist. The palladium-catalyzed Miyaura borylation of 3-halobenzamides remains the most common and reliable workhorse for many applications. However, the emergence of iridium-catalyzed C—H borylation offers a more elegant and atom-economical alternative, showcasing the power of catalyst design to overcome longstanding selectivity challenges.[10] The classical amide formation route remains a valuable and straightforward option, particularly when the carboxylic acid precursor is readily available.

Future research will likely focus on further refining C—H activation methods to lower catalyst loadings, broaden substrate scope, and eliminate the need for expensive or complex ligands. Additionally, the development of flow chemistry protocols for these transformations could offer enhanced safety, efficiency, and scalability for the industrial production of this vital chemical building block.

References

-

Yang, L., Uemura, N., & Nakao, Y. (2019). meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 141(19), 7972–7979. [Link][10][11][12]

-

PubMed. (2019). meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst. National Center for Biotechnology Information. [Link][12]

-

ResearchGate. (n.d.). Borylation of substituted benzamides. Reaction conditions. ResearchGate. [Link][13]

-

López-Suárez, L., et al. (2024). Repurposing a supramolecular iridium catalyst via secondary Zn⋯O= C weak interactions between the ligand and substrate leads to ortho-selective C(sp 2 )–H borylation of benzamides with unusual kinetics. RSC Publishing. [Link]

-

Li, M., et al. (2011). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. Department of Pharmacy, National University of Singapore. [Link][9][15]

-

Herzon, S. B., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link][2][3]

-

PubMed. (2024). Aminative Suzuki-Miyaura coupling. National Center for Biotechnology Information. [Link][3]

-

Tang, W., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 135. [Link][8]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic letters, 14(17), 4544-4547. [Link][4]

-

Molander, G. A., & Trice, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(13), 5771-5789. [Link][7]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link][5]

-

Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link][6]

Sources

- 1. This compound 351422-73-6 [sigmaaldrich.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 7. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Key Synthetic Intermediate

3-Aminocarbonylphenylboronic acid, registered under CAS number 351422-73-6, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a phenyl ring functionalized with both a boronic acid and an aminocarbonyl (carboxamide) group—confer upon it a versatile reactivity profile. This guide, intended for researchers and professionals in drug development, provides a comprehensive technical overview of this compound, delving into its synthesis, properties, and, most importantly, its strategic applications in the construction of complex, biologically active molecules. As we will explore, the true value of this reagent lies not just in its capacity to participate in robust carbon-carbon bond-forming reactions but also in its role as a foundational scaffold for a new generation of targeted therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. This section outlines its key characteristics and provides guidance on safe handling and storage.

Key Properties

| Property | Value | Reference |

| CAS Number | 351422-73-6 | [1] |

| Molecular Formula | C₇H₈BNO₃ | [1] |

| Molecular Weight | 164.95 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 221-226 °C | [2] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [3] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid material.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Purification: From Precursors to a High-Purity Reagent

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the starting materials, desired scale, and purity requirements. A common and effective approach involves a palladium-catalyzed cross-coupling reaction followed by functional group manipulation.

Synthetic Pathway

A representative synthetic route begins with a suitable halogenated nitrobenzene derivative, which undergoes a Suzuki-Miyaura coupling with a diboron reagent. The resulting boronic ester is then subjected to reduction of the nitro group and subsequent hydrolysis to yield the final product.

Caption: Generalized synthetic workflow for 3-Aminophenylboronic acid.

Detailed Synthetic Protocol

The following protocol is adapted from a patented industrial method, highlighting its scalability.[1]

Step 1: Coupling Reaction

-

Under a nitrogen atmosphere, charge a reaction vessel with 3-nitrobenzophenone, biboric acid o-catechol ester, and a suitable base (e.g., anhydrous potassium acetate).

-

Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable solvent (e.g., dioxane).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitoring by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

Step 2: Reduction and Hydrolysis

-

Quench the reaction by the slow addition of water. This step facilitates the reduction of the nitro group and the hydrolysis of the boronic ester.[1]

-

Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of approximately 1.

-

Separate the aqueous layer and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to 5-6 with a base (e.g., sodium hydroxide).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.

Purification by Recrystallization

High-purity this compound is crucial for its successful application in sensitive downstream reactions. Recrystallization is a common and effective purification method.[4]

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of benzene, methanol, and water).[5]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

An alternative purification strategy involves treating the crude boronic acid with a base to form a salt, which can be isolated and then re-acidified to afford the pure product.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functionality makes this compound an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] This palladium-catalyzed reaction is widely employed for the synthesis of biaryls, a common motif in pharmaceutical compounds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to the palladium(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle is completed by reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[8]

Experimental Protocol: A General Procedure

The following is a general procedure for a Suzuki-Miyaura coupling using this compound.

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Purify the product by column chromatography on silica gel.

The choice of catalyst, base, and solvent is critical and often needs to be optimized for specific substrates.[9]

Applications in Drug Discovery: A Scaffold for Targeted Inhibitors

The true power of this compound is realized in its application as a starting material for the synthesis of highly specific enzyme inhibitors. The aminocarbonyl group provides a convenient handle for further chemical modification, allowing for the construction of complex molecules designed to interact with specific biological targets.

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a key enzyme in the central nervous system, and its inhibition has shown promise in the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[10][11] this compound is a documented reactant in the synthesis of orally active PDE10A inhibitors.[2][12]

The synthetic strategy often involves a Suzuki coupling to construct a core scaffold, followed by further functionalization of the aminocarbonyl group to achieve the desired pharmacophore.

TpI2 Kinase Inhibitors

Tyrosine kinase 2 (TpI2) is another important target in drug discovery, particularly in the context of autoimmune diseases.[13] this compound serves as a precursor for pyrimidine derivatives that act as TpI2 kinase inhibitors.[2] The synthesis of these inhibitors typically involves the coupling of the boronic acid with a functionalized pyrimidine core.

Peptidomimetic STAT3 Protein Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth and survival, and its aberrant activation is implicated in many cancers.[14][15] this compound is used in the synthesis of peptidomimetic inhibitors that target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[2][16]

Caption: General workflow from this compound to a targeted inhibitor.

The design of these inhibitors often involves computational modeling to predict the binding interactions with the target protein.[2] The aminocarbonyl group of the starting material can be elaborated into a peptide-like structure that mimics the natural binding partners of STAT3.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the amide protons. ¹¹B NMR can also be used to characterize the boron center.[17]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the O-H stretching of the boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is typically used.

Conclusion: A Versatile and Indispensable Tool

This compound has solidified its position as a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic versatility offered by its aminocarbonyl handle, makes it an ideal starting point for the construction of complex and potent enzyme inhibitors. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the discovery and development of the next generation of life-saving medicines.

References

-

Dhanik, A., McMurray, J. S., & Kavraki, L. E. (2012). Binding Modes of Peptidomimetics Designed to Inhibit STAT3. PLOS ONE, 7(12), e51603. [Link]

-

Redell, M. S., Tsimelzon, A., Hilsenbeck, S. G., & Tweardy, D. J. (2011). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]

-

Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E66(6), o1260. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphodiesterase 10A Is a Critical Target for Neuroprotection in a Mouse Model of Ischemic Stroke. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

-

National Center for Biotechnology Information. (n.d.). Therapeutic Targeting of Cancer Metabolism with Triosephosphate Isomerase. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Curcumin Rewires the Tumor Metabolic Landscape: Mechanisms and Clinical Prospects. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines. Retrieved from [Link]

-

YouTube. (2015, November 12). How to Purify Boric Acid (by Recrystallization). [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

MDPI. (n.d.). Phosphodiesterase 10A: Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein. Retrieved from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting Pyk2 for therapeutic intervention. Retrieved from [Link]

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

National Center for Biotechnology Information. (n.d.). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

-

Semantic Scholar. (n.d.). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oxford Academic. (n.d.). Phosphodiesterase Inhibition and Regulation of Dopaminergic Frontal and Striatal Functioning: Clinical Implications. Retrieved from [Link]

-

MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

-

University of Bath's research portal. (n.d.). Boronic acid building blocks: tools for self assembly. Retrieved from [Link]

-

Frontiers. (2022, November 8). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. [Link]

-

National Institutes of Health. (2020, May 6). Phosphodiesterase 10A Inhibition Leads to Brain Region-Specific Recovery Based on Stroke Type. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. Retrieved from [Link]

-

YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. [Link]

-

YouTube. (2025, December 12). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

Sources

- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase 10A Is a Critical Target for Neuroprotection in a Mouse Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Targeting of Cancer Metabolism with Triosephosphate Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 | PLOS One [journals.plos.org]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Properties, Reactivity, and Applications

Introduction

3-Aminocarbonylphenylboronic acid, also known as 3-(dihydroxyboranyl)benzamide, is a versatile bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure uniquely combines a phenylboronic acid moiety with an aminocarbonyl (carboxamide) group. This arrangement provides two distinct reactive sites, making it a valuable building block for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1][2][3] Simultaneously, the amide functionality offers a site for further chemical modification or can act as a key hydrogen bond donor/acceptor, influencing the pharmacological profile of derivative molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthetic utility, and its critical role in the development of novel therapeutics and functional materials.

Molecular and Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is typically a white to off-white or brown solid, and its key identifiers and properties are summarized below.[4]

| Property | Value | Source(s) |

| CAS Number | 351422-73-6 | [5] |

| Molecular Formula | C₇H₈BNO₃ | |

| Molecular Weight | 164.95 g/mol | |

| Appearance | White to off-white/brown solid powder | [4] |

| Melting Point | 221-226 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Predicted) | 7.84 ± 0.10 | [4] |

| Storage Temperature | 2-8°C | [4] |

Structural Identifiers:

-

SMILES: NC(=O)c1cccc(c1)B(O)O

-

InChI: 1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10)

-

InChI Key: WDGWHKRJEBENCE-UHFFFAOYSA-N

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound defines its chemical reactivity, making it a powerful tool in synthetic chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an organohalide (or triflate). The reaction is valued for its mild conditions, high functional group tolerance, and excellent yields.[8]

The fundamental mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]

Other Key Reactions

Beyond its role in Suzuki coupling, this compound is a reactant in several other important transformations:

-

Oxidative Cross-Coupling: It can be coupled with mercaptoacetylenes.[4][6]

-

Trifluoromethylation: The molecule can undergo trifluoromethylation using specific reagents like a Collidine trifluoromethylating agent.[4][6]

-

Sensor Development: The boronic acid moiety can selectively and reversibly bind to diols, a property exploited in the development of sensors for saccharides and bacteria detection.[9][10] The 3-aminophenylboronic acid (a closely related compound) is immobilized on a gold electrode to detect changes caused by binding to diol groups on bacterial cell walls.[10]

Applications in Drug Discovery and Development

The true power of this compound is realized in its application as a scaffold in medicinal chemistry. Its use as a reactant has been pivotal in the synthesis of a variety of potent and selective enzyme inhibitors.[4][6]

-

Phosphodiesterase 10A (PDE10A) Inhibitors: It is a key building block for creating orally active PDE10A inhibitors, which are investigated for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[4][6]

-

TpI2 Kinase Inhibitors: The compound is used in the synthesis of pyrimidine derivatives that act as inhibitors of Tpl2 kinase, a target for inflammatory diseases.[4][6]

-

STAT3 Protein Inhibitors: It serves as a reactant for developing peptidomimetic inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell survival and proliferation.[4][6]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Parameter | Guideline | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Hazard Class | Acute Toxicity 4 (Oral), Irritant | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask |

The product is chemically stable under standard ambient conditions.[11] For disposal, the material should be sent to an approved waste disposal plant in accordance with local regulations.[12]

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow for using this compound in a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv), aqueous solution (2M)

-

Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the chosen aryl bromide (1.2 equiv), Palladium(II) Acetate (0.02 equiv), and Triphenylphosphine (0.08 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species active in the catalytic cycle is oxygen-sensitive.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous solution of Potassium Carbonate. The base is essential for activating the boronic acid for the transmetalation step.[13]

-

Reaction Execution: Lower the flask into an oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent such as Ethyl Acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands out as a high-value reagent in modern organic and medicinal chemistry. Its defined physicochemical properties, coupled with the predictable and robust reactivity of its boronic acid function in Suzuki-Miyaura coupling, makes it an indispensable tool. Its successful application in the synthesis of inhibitors for critical disease targets like PDE10A and STAT3 underscores its importance to drug development professionals. As research continues to push the boundaries of molecular design, the utility of well-designed, bifunctional building blocks like this compound will undoubtedly continue to expand.

References

-

INDOFINE Chemical Company, Inc. This compound | 351422-73-6. [Link]

-

PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]

-

PubChem. (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203. [Link]

- Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

The Royal Society of Chemistry. Supporting Information for Boronic Acid Polymers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminophenylboronic Acid Hemisulfate: A Versatile Chemical Research Compound for Innovation. [Link]

-

PubMed Central. Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

-

ResearchGate. Synthesis of 3-carboxy-phenylboronic acid. [Link]

-

Organic Syntheses. Procedure for Palladium-Catalyzed Coupling Reactions. [Link]

-

Scite.ai. 3-Aminophenylboronic acid monohydrate NMR data. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Aminative Suzuki-Miyaura coupling. [Link]

-

SpectraBase. 3-Aminophenylboronic acid hemisulfate - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (PDF) 3-Aminophenylboronic acid monohydrate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. Affinity sensor using 3-aminophenylboronic acid for bacteria detection. [Link]

Sources

- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 351422-73-6 [m.chemicalbook.com]

- 5. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. Suzuki Coupling [organic-chemistry.org]

3-Aminocarbonylphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid

Introduction

This compound, also known as 3-carbamoylphenylboronic acid, is a specialized boronic acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a hydrogen-bonding aminocarbonyl (carboxamide) group, makes it an invaluable synthon for constructing complex molecular architectures. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance[1]. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its fundamental properties, synthesis, applications, and safety protocols.

Physicochemical Properties and Identification

The precise characterization of a chemical reagent is fundamental to its effective application in research and development. This compound is a white to off-white powder at room temperature[2]. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BNO₃ | [2][3] |

| Molecular Weight | 164.95 g/mol | [2][3] |

| CAS Number | 351422-73-6 | [2][3][4] |

| Synonyms | 3-Carbamoylphenylboronic acid, Benzamide-3-boronic acid | [5] |

| Melting Point | 221-226 °C | [2][6] |

| Solubility | Soluble in Methanol | [6] |

| Storage Temperature | 2-8°C | [2][6] |

Synthesis and Purification

The synthesis of functionalized arylboronic acids like this compound typically involves the introduction of a boronic acid group onto a pre-functionalized aromatic ring. A common and robust strategy is the palladium-catalyzed cross-coupling reaction (e.g., Miyaura borylation) between an appropriate aryl halide (e.g., 3-bromobenzamide) and a boron source like bis(pinacolato)diboron (B₂pin₂).

Representative Synthesis Workflow

The following protocol outlines a generalized, two-step approach for the synthesis of this compound, starting from 3-bromobenzamide. This pathway is chosen for its high functional group tolerance, which is critical for preserving the amide group.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Aminocarbonyl)phenylboronic acid pinacol ester

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzamide, bis(pinacolato)diboron (B₂pin₂, ~1.1 equivalents), and potassium acetate (KOAc, ~3 equivalents).

-

Add an anhydrous solvent such as dioxane or toluene.

-

Spurge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically 2-5 mol%.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis to this compound

-

Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture (e.g., acetone/water).

-

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature. The hydrolysis of the pinacol ester to the free boronic acid is often facile.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

Wash the solid with cold water and then a non-polar solvent like ether or hexane to remove organic impurities.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water). Dry the final product under vacuum.

Core Applications in Drug Discovery and Development

The utility of this compound is primarily demonstrated in its role as a versatile reactant for constructing biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The boronic acid group readily participates in the catalytic cycle with a palladium catalyst to form a new C-C bond with an aryl or heteroaryl halide/triflate. The amide group at the meta-position can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

The strategic placement of the aminocarbonyl group makes this reagent particularly useful for synthesizing targeted inhibitors where hydrogen bonding is crucial for target engagement. Documented applications include its use as a key reactant in the synthesis of:

-

Orally active phosphodiesterase 10A (PDE10A) inhibitors , which are investigated for treating neuropsychiatric disorders like schizophrenia[2].

-

Pyrimidine derivatives as Tpl2 kinase inhibitors , relevant in inflammatory diseases and oncology[2].

-

Peptidomimetic inhibitors of STAT3 protein , a key target in cancer therapy[2].

The journey of many modern pharmaceuticals relies on the efficient construction of complex molecules, a process where boronic acids are indispensable[7][8]. The ability to form biaryl systems is critical for designing molecules that can specifically interact with biological targets[7].

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. The primary risk is acute oral toxicity.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber)[9].

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or equivalent respirator.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9][10].

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2][6]. The recommended storage temperature is between 2-8°C[2][6].

-

Stability: The product is chemically stable under standard ambient conditions. Boronic acids can be susceptible to dehydration to form boroxines, so keeping containers well-sealed is important.

Conclusion

This compound is a high-value reagent for researchers in organic synthesis and drug development. Its defined molecular structure and weight, coupled with its reliable reactivity in palladium-catalyzed cross-coupling reactions, provide a robust tool for the synthesis of novel bioactive compounds. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.

References

-

This compound | 351422-73-6. INDOFINE Chemical Company, Inc. [Link]

-

3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem. [Link]

- CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

(3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203. PubChem. [Link]

-

Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound 351422-73-6 [sigmaaldrich.com]

- 3. This compound | 351422-73-6 [chemicalbook.com]

- 4. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 351422-73-6 [amp.chemicalbook.com]

- 6. This compound CAS#: 351422-73-6 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide on 3-Aminocarbonylphenylboronic Acid: A Strategic Building Block for Modern Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective

In the dynamic arena of synthetic chemistry, particularly within pharmaceutical and materials science, the mastery of versatile molecular building blocks is a cornerstone of innovation. 3-Aminocarbonylphenylboronic acid emerges as a compound of significant strategic value. This guide is designed to provide a comprehensive, experience-driven understanding of this reagent, moving beyond simple data recitation to explore the underlying principles of its application and the robust methodologies that ensure its successful implementation in complex synthetic endeavors.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound, systematically named 3-(dihydroxyboranyl)benzamide, is an aromatic compound distinguished by the presence of two key functional groups: a boronic acid (-B(OH)₂) and an aminocarbonyl (-C(O)NH₂). This dual functionality underpins its utility as a versatile intermediate in organic synthesis.

The boronic acid moiety is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular frameworks. The aminocarbonyl group, positioned meta to the boronic acid, offers a site for further chemical modification and can engage in crucial hydrogen bonding interactions, a key feature in the design of biologically active molecules.[2][3]

Summary of Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in experimental work.

| Property | Value |

| CAS Number | 351422-73-6[4][5][6] |

| Molecular Formula | C₇H₈BNO₃[4][6] |

| Molecular Weight | 164.95 g/mol [4][6] |

| Appearance | White to off-white powder or solid[4][7] |

| Melting Point | 221-226 °C[4][7] |

| Solubility | Soluble in Methanol[7] |

| Storage | 2-8°C[4][7] |

Structural Representation

The precise arrangement of the functional groups on the phenyl ring is critical to the reactivity of this compound.

Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction. This process highlights the critical stages from reactant setup to final product analysis.

Section 3: Detailed Experimental Protocol

The successful execution of synthetic transformations using this compound is dependent on meticulous experimental technique and a well-defined protocol.

Standard Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide) (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with water as a co-solvent

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (nitrogen or argon) three times to remove all oxygen.

-

Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) followed by the palladium catalyst.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (such as ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the desired product using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale and Self-Validation:

-

Inert Atmosphere: The palladium catalyst in its active Pd(0) state is highly sensitive to oxidation. Maintaining an inert atmosphere is critical for catalytic activity. A reaction that fails to proceed is often an indication of oxygen contamination.

-

Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly affect reaction rates and yields, and should be optimized for the specific substrates.

-

Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. The use of a co-solvent like water can sometimes accelerate the reaction.

Section 4: Concluding Remarks and Future Perspectives

This compound is a prime example of a well-designed molecular tool that empowers chemists to construct complex molecules with high efficiency and predictability. Its reliable performance in robust reactions like the Suzuki-Miyaura coupling, combined with the synthetic versatility of its aminocarbonyl group, ensures its continued importance in the fields of drug discovery and materials science. As the quest for novel and more effective molecules intensifies, the strategic use of such foundational building blocks will remain a key driver of scientific advancement.

References

A comprehensive list of sources will be provided separately to support the claims and protocols detailed within this guide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 351422-73-6 [sigmaaldrich.com]

- 5. This compound | 351422-73-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound | 351422-73-6 [chemicalbook.com]

- 7. 3-氨基甲酰基苯硼酸 | 351422-73-6 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Aminocarbonylphenylboronic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of a Versatile Building Block

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component of sensors and therapeutic agents has led to its widespread adoption.[1] However, harnessing its full potential requires a deep understanding of its fundamental physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these critical parameters, offering both theoretical grounding and practical, field-proven methodologies to empower researchers in their experimental design and execution.

The Physicochemical Landscape of this compound

The structure of this compound, with its boronic acid moiety, aromatic ring, and amide functional group, dictates its behavior in solution. The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, capable of interacting with nucleophiles.[2][3] This characteristic is central to both its reactivity and its stability profile.

Solubility Profile: A Multi-faceted Consideration

The solubility of this compound is a critical factor in its handling, formulation, and reaction kinetics. While specific quantitative data for a wide range of solvents is not extensively published, we can infer its behavior based on its structural features and data from analogous compounds.